molecular formula C13H16N2 B13564964 4-(Quinolin-2-yl)butan-2-amine

4-(Quinolin-2-yl)butan-2-amine

Cat. No.: B13564964
M. Wt: 200.28 g/mol
InChI Key: YXMDYKHOWJEVBM-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)butan-2-amine is a compound that features a quinoline ring attached to a butan-2-amine chain. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)butan-2-amine typically involves the formation of the quinoline ring followed by the attachment of the butan-2-amine chain. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The quinoline ring can then be functionalized to introduce the butan-2-amine moiety through various substitution reactions.

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids as solvents are some of the methods employed to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)butan-2-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s observed biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 4-(Quinolin-2-yl)butan-2-amine is unique due to the presence of the butan-2-amine chain, which can enhance its solubility and bioavailability compared to other quinoline derivatives. This structural modification can also lead to different biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-quinolin-2-ylbutan-2-amine

InChI

InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3

InChI Key

YXMDYKHOWJEVBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC2=CC=CC=C2C=C1)N

Origin of Product

United States

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